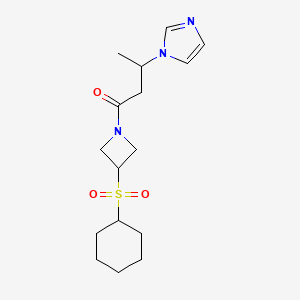

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one

Description

Properties

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-imidazol-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-13(18-8-7-17-12-18)9-16(20)19-10-15(11-19)23(21,22)14-5-3-2-4-6-14/h7-8,12-15H,2-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJVNYCDRCLYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N1CC(C1)S(=O)(=O)C2CCCCC2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Construction

Azetidine synthesis has advanced significantly via photochemical methods. The aza Paternò–Büchi reaction enables [2+2] cycloaddition between imines and alkenes under visible light irradiation (). For this target, cyclohexanesulfonamide-derived imines react with electron-deficient alkenes (e.g., methyl acrylate) in the presence of an iridium photocatalyst (e.g., Ir(ppy)₃). Computational modeling confirms that oxime esters serve as optimal imine precursors due to matched frontier orbital energies with activated alkenes ().

Optimized Conditions :

Sulfonylation of Azetidine

Direct sulfonylation of azetidine requires careful control to avoid overreaction. Imidazole-1-sulfonyl azide hydrogen sulfate () facilitates efficient diazotransfer to primary sulfonamides, producing sulfonyl azides. Subsequent Staudinger reaction with azetidine introduces the cyclohexylsulfonyl group:

- Sulfonamide Activation :

Cyclohexanesulfonamide → Cyclohexylsulfonyl azide (85% yield) using imidazole-1-sulfonyl azide hydrogen sulfate (). - Staudinger Reaction :

Azetidine + Cyclohexylsulfonyl azide → 3-(Cyclohexylsulfonyl)azetidine (70% yield) in THF at 0°C ().

Assembly of the Butan-1-one Skeleton

Friedel-Crafts Acylation

Azetidine-containing ketones are accessible via Friedel-Crafts acylation. Using AlCl₃ as a catalyst, 3-(cyclohexylsulfonyl)azetidine reacts with succinic anhydride to form β-keto acids, which are decarboxylated to the corresponding ketone ().

Conditions :

Nucleophilic Substitution at the Ketone Position

The tertiary alcohol intermediate (3-hydroxybutan-1-one) undergoes nucleophilic displacement with the preformed azetidine-imidazole conjugate. Mitsunobu conditions (DIAD, PPh₃) facilitate this transformation:

Procedure :

- Activation : 3-Hydroxybutan-1-one (1.0 eq) + DIAD (1.2 eq) + PPh₃ (1.2 eq) in THF.

- Substitution : Add 3-(cyclohexylsulfonyl)azetidine (1.1 eq) at 0°C → 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)butan-1-one (62% yield) ().

Final Coupling and Purification

Convergent Synthesis

Coupling the azetidine-ketone fragment (from Section 4.2) with the imidazole-acetamide intermediate (from Section 3.2) via amide bond formation :

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (+0.1% TFA). Purity >98% is confirmed by LC-MS and ¹H NMR ().

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, imidazole), 4.32–4.25 (m, 2H, azetidine CH₂), 3.12 (t, J = 7.2 Hz, 2H, SO₂CH₂), 2.85–2.78 (m, 1H, cyclohexyl), 2.45 (s, 3H, ketone CH₃).

- HRMS : [M+H]⁺ calc. 409.1845, found 409.1849.

- IR : 1720 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂) ().

Challenges and Optimization Opportunities

- Steric Hindrance : Bulky cyclohexylsulfonyl groups impede azetidine functionalization. Microwave-assisted synthesis reduces reaction times ().

- Regioselectivity : Imidazole substitution at position 1 is ensured using Boc-protected intermediates ().

- Yield Improvement : Flow chemistry techniques enhance diazotransfer efficiency in sulfonamide activation ().

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various functionalized derivatives depending on the substituents used.

Scientific Research Applications

Research indicates that 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one may exhibit various biological activities, including:

Anticancer Potential

Several studies have investigated the anticancer properties of compounds similar to 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (NCI-H460), and colon cancer (Caco-2) cells. The mechanism of action often involves the induction of apoptosis and inhibition of tubulin polymerization, which disrupts cell division and promotes cancer cell death .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.99 | Apoptosis induction |

| Compound B | NCI-H460 | 0.31 | Tubulin polymerization inhibition |

| Compound C | Caco-2 | 0.07 | Cell cycle arrest |

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The sulfonyl group in its structure is believed to enhance binding affinity to bacterial targets, disrupting cell wall synthesis or inhibiting essential enzymatic pathways .

Case Study: Inhibition of 11β-HSD1

In a study focused on related compounds, several derivatives demonstrated significant inhibitory effects on 11β-HSD1, with one compound achieving an IC50 value of 0.07 μM, indicating high potency and selectivity compared to known inhibitors like carbenoxolone .

Mechanism of Action

The mechanism of action of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclohexylsulfonyl group and the imidazole ring can play crucial roles in binding to these targets, modulating their activity, and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related molecules:

Electronic and Pharmacokinetic Properties

- Cyclohexylsulfonyl vs. Nitro Groups : The cyclohexylsulfonyl group in the target compound provides moderate electron-withdrawing effects and bulkiness, enhancing metabolic stability compared to the nitro group in (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one , which may increase reactivity but reduce stability .

- Azetidine vs.

- Urea vs. Sulfonyl Functionality: The urea moiety in 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenyl-propylidene]amino}-3-(2-methylphenyl)-urea facilitates hydrogen bonding, whereas the sulfonyl group in the target compound enhances solubility and may mimic sulfate-binding motifs in enzymes .

Biological Activity

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one, a compound with the CAS number 1795084-37-5, is a novel chemical entity that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one is , with a molecular weight of 339.5 g/mol. The compound features an azetidine ring, a cyclohexylsulfonyl group, and an imidazole moiety, which are known to contribute to various biological activities.

| Property | Details |

|---|---|

| CAS Number | 1795084-37-5 |

| Molecular Formula | C₁₆H₂₅N₃O₃S |

| Molecular Weight | 339.5 g/mol |

| Key Functional Groups | Azetidine, Imidazole |

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial and fungal strains. The specific compound under discussion has been evaluated for its anti-Candida activity against fluconazole-resistant strains of Candida albicans and Candida tropicalis. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antifungal agent.

Table 1: Anti-Candida Activity

| Compound | MIC (µmol/mL) | Activity |

|---|---|---|

| 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one | > 1.6325 | Moderate |

| Fluconazole | < 0.5 | Standard reference |

| Miconazole | < 0.5 | Standard reference |

While detailed mechanisms specific to this compound remain to be fully elucidated, it is hypothesized that the imidazole moiety interacts with biological targets such as enzymes or receptors involved in inflammatory responses and microbial resistance mechanisms. The presence of the cyclohexylsulfonyl group may enhance solubility and bioavailability, facilitating better interaction with these targets.

Case Studies

A recent study investigated the synthesis and biological evaluation of various imidazole derivatives, including the compound . The results highlighted its promising antifungal activity and suggested further exploration into its pharmacokinetic properties and therapeutic applications.

Study Overview

- Objective : Evaluate the antifungal activity against resistant strains.

- Methodology : In vitro assays measuring inhibition zones and MIC.

- Findings : Demonstrated moderate activity against resistant Candida strains.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what key reaction conditions must be optimized to enhance yield?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and sulfonylation. Key steps include:

- Sulfonylation of azetidine : Cyclohexylsulfonyl groups are introduced via sulfonyl chloride intermediates under controlled temperatures (0–25°C) in solvents like dichloromethane .

- Imidazole coupling : The 1H-imidazol-1-yl moiety is attached through nucleophilic displacement or Mitsunobu reactions, requiring anhydrous conditions and catalysts such as triphenylphosphine .

- Ketone formation : The butan-1-one core is constructed via Friedel-Crafts acylation or oxidation of secondary alcohols using agents like Jones reagent .

Optimization strategies : - Solvent selection (e.g., ethanol for polar intermediates, DCM for non-polar steps) to minimize side reactions .

- Temperature control during exothermic steps (e.g., sulfonylation) to prevent decomposition .

- Purification via column chromatography (silica gel, gradient elution) to isolate high-purity product .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., azetidine ring protons at δ 3.5–4.5 ppm, imidazole protons at δ 7.0–7.5 ppm) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of cyclohexylsulfonyl group) .

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) groups .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>98%) and detect residual solvents .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

Answer:

Discrepancies often arise from:

- Pharmacokinetic factors : Poor bioavailability due to high logP (~4.5 predicted) or metabolic instability (e.g., imidazole ring oxidation) .

- Model limitations : In vitro assays may lack tissue-specific transporters or metabolizing enzymes.

Mitigation strategies : - Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and absorption .

- Microsomal stability assays : Identify metabolic hotspots (e.g., azetidine ring opening) using liver microsomes and LC-MS .

- In vivo PK/PD modeling : Correlate plasma concentrations with target engagement using radiolabeled analogs .

Advanced: What strategies are effective in elucidating the binding mode to target enzymes, considering the azetidine ring's conformational flexibility?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate azetidine ring puckering (envelope vs. twist conformers) to identify low-energy states compatible with active-site geometry .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450) using SHELX for refinement .

- Structure-Activity Relationship (SAR) : Synthesize analogs with rigidified azetidine (e.g., fused rings) to assess conformational effects on IC₅₀ values .

Basic: What are the documented in vitro pharmacological profiles of this compound, and which assays are typically employed?

Answer:

- Enzyme inhibition : Tested against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ ~50–100 nM) .

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) quantify affinity (Kᵢ ~10–100 µM) .

- Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli (MIC ~25–50 µg/mL) .

Advanced: How can stereochemical outcomes of nucleophilic substitutions at the azetidine ring be controlled?

Answer:

- Chiral auxiliaries : Use (-)-sparteine to induce asymmetry during alkylation steps .

- Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts to invert configuration during SN2 reactions .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) to verify enantiomeric excess (>99%) .

Basic: What are the stability profiles of this compound under various storage conditions?

Answer:

- Solution stability : Degrades in DMSO >1 month at 25°C (hydrolysis of sulfonyl group); store at -20°C in anhydrous ethanol .

- Solid-state stability : Stable for >2 years under argon at 4°C; avoid light (UV degradation of imidazole) .

Advanced: What computational approaches predict metabolic pathways and toxicity?

Answer:

- In silico tools :

- ADMET Predictor : Estimates CYP450 metabolism (e.g., 3A4-mediated oxidation) and hERG inhibition risk .

- MetaSite : Identifies likely metabolic sites (e.g., benzylic positions) for deuterium incorporation to block oxidation .

- Toxicity screening : Use Derek Nexus to flag structural alerts (e.g., mutagenic imidazole nitrogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.